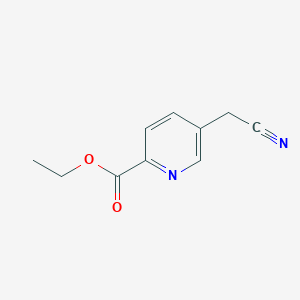

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate

Description

Properties

IUPAC Name |

ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(5-6-11)7-12-9/h3-4,7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFCNSAQWVHNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678887 | |

| Record name | Ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913839-59-5 | |

| Record name | Ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Solubility Characterization of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate

An in-depth technical guide on the solubility characterization and process application of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate , a critical intermediate in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors).

Executive Summary

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (CAS: 913839-59-5) is a pivotal heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates.[1] Precise solubility data for this compound is essential for optimizing reaction yields, designing efficient recrystallization processes, and ensuring high purity in scale-up operations.

This technical guide provides a rigorous framework for the solubility characterization of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate. It details the physicochemical basis of its solubility, outlines a validated experimental protocol using laser monitoring, and describes the thermodynamic modeling required to translate raw data into robust process parameters.

Physicochemical Profile & Solubility Prediction

Understanding the molecular structure is the first step in predicting solubility behavior and selecting appropriate solvent systems for screening.

Structural Analysis[2]

-

Chemical Name: Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate[2][3][4]

-

Molecular Formula:

-

Molecular Weight: 190.20 g/mol

Key Functional Groups:

-

Pyridine Ring: Provides basicity and aromatic character; facilitates

- -

Ethyl Ester (Position 2): A hydrogen-bond acceptor that increases lipophilicity compared to the free acid, enhancing solubility in organic solvents like ethyl acetate and ethanol.

-

Cyanomethyl Group (Position 5): The nitrile (

) is a strong dipole and hydrogen-bond acceptor. The methylene spacer (

Predicted Solubility Trends

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., Ethyl nicotinate), the expected solubility profile is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong H-bonding between solvent -OH and pyridine N / ester / nitrile groups. |

| Polar Aprotic | DMSO, DMF, Acetone | Very High | Dipole-dipole interactions stabilize the polar nitrile and ester groups. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good compatibility with the ester moiety; standard solvents for crystallization. |

| Non-Polar | n-Heptane, Hexane | Low | Lack of polar interactions; suitable as anti-solvents. |

| Aqueous | Water | Low to Moderate | Limited by the hydrophobic aromatic ring and ethyl group, despite polar functionalities. |

Validated Experimental Protocol: Laser Monitoring Method

To obtain high-accuracy solubility data, the Laser Dynamic Monitoring Method is superior to the traditional shake-flask method due to its speed and reproducibility.

Experimental Setup

The apparatus consists of a jacketed glass vessel controlled by a programmable thermostat (accuracy

Step-by-Step Workflow

-

Preparation: Accurately weigh a known mass of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (

) and solvent ( -

Dissolution: Heat the mixture while stirring until the solid completely dissolves (laser transmission reaches maximum).

-

Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).

-

Nucleation Detection: The temperature at which the laser intensity drops sharply (due to turbidity from crystal formation) is recorded as the nucleation temperature .

-

Equilibrium Verification: Re-heat and re-cool to determine the metastable zone width (MSZW) and the precise saturation temperature (

). -

Repetition: Repeat with different solute/solvent ratios to construct the full polythermal solubility curve.

Visualization of Workflow

Caption: Workflow for the Laser Dynamic Monitoring Method to determine solid-liquid equilibrium.

Thermodynamic Modeling Framework

Raw solubility data (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.

- : Mole fraction solubility of the solute.[5][6][7]

- : Absolute temperature (K).[6][7][8][9]

-

: Empirical parameters derived from non-linear regression.

-

Interpretation:

and

-

(Buchowski-Ksiazczak) Equation

Useful for describing non-ideal solutions with strong self-association.

- : Association parameter.

- : Enthalpy parameter.

- : Melting temperature of the solute.

Data Validation (Self-Check)

To ensure trustworthiness, calculate the Relative Average Deviation (RAD) :

-

Acceptance Criteria: An RAD

indicates a high-quality fit suitable for process engineering.

Application: Crystallization Process Design

The solubility data of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate directly informs the design of purification steps.

Solvent Selection Strategy

For a Cooling Crystallization :

-

Ideal Solvent: High solubility at high

and low solubility at low -

Recommendation: Ethanol or Isopropanol . These solvents likely exhibit a steep curve due to the temperature sensitivity of H-bonding with the pyridine ring.

For an Anti-Solvent Crystallization :

-

Primary Solvent: DMF or Acetone (High solubility).

-

Anti-Solvent: Water or n-Heptane (Low solubility).

-

Process: Dissolve the intermediate in Acetone, then slowly add n-Heptane to induce controlled nucleation.

Impurity Rejection

The cyanomethyl group is reactive. During synthesis, side products (e.g., hydrolyzed amide or acid) may form.

-

Purification Logic: If the impurity is more polar (e.g., the acid form), use a less polar solvent (e.g., Ethyl Acetate/Heptane mixture) to keep the product in solution while precipitating the impurity, or vice-versa depending on the specific impurity profile.

Process Flow Diagram

Caption: Optimized cooling crystallization workflow based on solubility temperature dependence.

Conclusion

The solubility of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate is governed by the interplay between its polar cyanomethyl/ester groups and the hydrophobic pyridine core. While direct literature data is sparse, the structural analogs suggest that lower alcohols (Ethanol, Methanol) are the optimal solvents for cooling crystallization, offering the best balance of yield and purification power. Researchers should employ the Modified Apelblat model to correlate experimental data obtained via the Laser Monitoring method to ensure robust scale-up of this critical pharmaceutical intermediate.

References

-

Synthesis & Identification

-

Experimental Methodology (General Protocols)

- Wang, J., et al. "Thermodynamic models for determination of solid–liquid equilibrium of pharmaceutical intermediates." Journal of Chemical & Engineering Data. (Standard reference for Laser Monitoring Method).

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. (Source of the Apelblat Equation).[6][10][11]

- Comparative Solubility Data (Pyridine Analogs): Solubility of Ethyl 3-pyridinecarboxylate (Ethyl Nicotinate). NIST ThermoML. (Used as a structural benchmark for polarity and solvent interaction).

Sources

- 1. comptox.epa.gov [comptox.epa.gov]

- 2. Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate | 913839-59-5 [chemicalbook.com]

- 3. Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate | 913839-59-5 [chemicalbook.com]

- 4. 913839-59-5化工百科 – 960化工网 [m.chem960.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. ijnc.ir [ijnc.ir]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ThermoML:J. Chem. Eng. Data 2018, 63, 6, 2185-2196 [trc.nist.gov]

A Senior Application Scientist's Guide to the Procurement and Application of 2-Methylnicotinic Acid Imidazolide (NAI), an In-Vivo RNA Structurome Probe

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Methylnicotinic acid imidazolide (NAI), a critical reagent for probing RNA secondary structure in living cells. A common point of confusion, the identifier CAS 913839-59-5, will be clarified as a product catalog number, with the correct Chemical Abstracts Service (CAS) number for NAI being 1055970-47-2. This whitepaper details the scientific application of NAI in SHAPE-MaP analysis, offers a comparative analysis of commercial suppliers and pricing, and presents a robust workflow for procurement and quality control to ensure experimental integrity.

Introduction: Decoding the Identifier and Scientific Significance

In the field of chemical procurement, precision is paramount. The identifier "CAS 913839-59-5" is frequently queried by researchers. However, extensive database analysis reveals this is not a valid CAS number. It corresponds to a product catalog number from MilliporeSigma (Sigma-Aldrich) for the chemical 2-Methylnicotinic acid imidazolide . The correct and verifiable identifier for this compound is CAS 1055970-47-2 .[1][2]

2-Methylnicotinic acid imidazolide, commonly abbreviated as NAI or mNAI, is a highly valuable molecule in molecular biology and drug discovery.[3][4] It serves as a potent, cell-permeable electrophilic probe for a technique known as Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) .[3][4] This methodology allows for the analysis of RNA secondary structures at single-nucleotide resolution within living cells, providing a dynamic snapshot of the RNA "structurome."[2] Understanding RNA structure is crucial as it governs gene regulation, protein synthesis, and the mechanisms of action for RNA-targeting therapeutics. NAI's ability to efficiently permeate cell membranes and modify accessible RNA regions makes it a superior choice for in vivo studies compared to other reagents.[2]

The Science of SHAPE and the Role of NAI

The SHAPE methodology is predicated on the differential reactivity of the 2'-hydroxyl group on the ribose backbone of RNA. In single-stranded or conformationally flexible regions of an RNA molecule, this hydroxyl group is unconstrained and readily accessible. In contrast, within structured regions like double helices, it is sterically hindered by base-pairing and other interactions.

NAI is an electrophile that, when introduced to cells, acylates these accessible 2'-hydroxyl groups.[4] This modification creates a bulky adduct on the RNA backbone. The workflow is as follows:

-

Treatment: Live cells are incubated with NAI, which diffuses across the cell membrane.

-

Acylation: NAI reacts with flexible, single-stranded RNA nucleotides.

-

RNA Extraction: Total RNA is isolated from the cells.

-

Reverse Transcription: A reverse transcriptase enzyme is used to synthesize complementary DNA (cDNA) from the modified RNA template.

-

Sequencing: These cDNA fragments are then analyzed by capillary or next-generation sequencing, and the termination patterns reveal the RNA's secondary structure at high resolution.

The chemical properties of NAI—its stability in aqueous environments and high reactivity within the cellular milieu—make it an ideal reagent for these demanding in vivo experiments.

Commercial Supplier and Pricing Analysis

The commercial availability of NAI is primarily centered around its role as a specialized biochemical reagent. The price is influenced by factors such as purity (typically >95-98% for this application), synthesis complexity, and the scale of packaging. As of early 2026, the market is led by a primary manufacturer whose product is available through various distributors.

| Supplier/Distributor | Catalog Number | Purity | Quantity (mg) | List Price (USD) |

| Sigma-Aldrich (Merck) | 913839 | Not specified, "powder" form | 50 | $143.00 |

| 500 | $453.00 | |||

| Thomas Scientific | CHM02G756 (Mfr. No. 913839-50MG) | Not specified | 50 | $105.02[3] |

| Alkali Scientific | 913839-50MG | Not specified | 50 | $107.29[5] |

Expert Insight: While distributors like Thomas Scientific and Alkali Scientific may offer a lower list price, it is critical for the researcher to verify stock availability and potential additional shipping or handling fees for chemical reagents.[3] For foundational or GLP-level research, purchasing directly from the primary manufacturer (Sigma-Aldrich) can sometimes provide more direct access to technical support and batch-specific quality documentation.

Recommended Procurement and Quality Control Workflow

To ensure the reliability and reproducibility of SHAPE experiments, a stringent procurement and QC process is essential. Simply ordering from a catalog is insufficient; a self-validating system must be in place.

Caption: Figure 1. A robust workflow for procuring and validating NAI reagent.

In-House Quality Control Protocol (LC-MS)

Upon receipt of NAI, verifying its identity is a crucial step to prevent costly experimental failures.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the newly received NAI in anhydrous DMSO. Dilute this stock 1:1000 in a 50:50 solution of acetonitrile and water.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

MS Detection: Electrospray ionization (ESI) in positive ion mode.

-

-

Analysis:

-

Inject the diluted sample.

-

Monitor for a primary peak in the chromatogram.

-

Analyze the mass spectrum of this peak. The expected mass for the protonated molecule [M+H]⁺ of NAI (C₁₀H₉N₃O, MW = 187.20) is approximately 188.08 m/z.

-

-

Validation: A clean chromatogram with a dominant peak whose mass spectrum corresponds to NAI confirms the identity of the material.

Handling, Storage, and Experimental Considerations

Storage and Handling:

-

NAI is typically a powder and should be stored at 2-8°C as recommended by the manufacturer.[4]

-

The compound is an electrophile and may be sensitive to moisture. Handle in a dry, inert atmosphere (e.g., in a glove box) when preparing stock solutions.

-

Stock solutions are typically prepared in anhydrous DMSO and should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.

Basic Experimental Protocol for In-Cell SHAPE:

-

Culture cells to the desired confluency.

-

Prepare a fresh working solution of NAI in pre-warmed culture medium. A typical final concentration is around 100 mM, but this must be optimized for your cell type.[2]

-

Terminate the reaction by washing the cells with ice-cold PBS and proceed immediately to RNA extraction.

-

Follow standard protocols for reverse transcription using primers specific to the RNA of interest and subsequent analysis of cDNA products.

Conclusion

While the initial query for "CAS 913839-59-5" leads to a catalog number, the underlying compound, 2-Methylnicotinic acid imidazolide (NAI, CAS 1055970-47-2), is a cornerstone reagent for advanced RNA structural biology. For researchers in drug discovery and molecular genetics, its effective use is non-negotiable. By understanding its scientific application, carefully vetting suppliers, comparing effective costs, and implementing a stringent in-house QC workflow, scientists can ensure the integrity of their materials and the validity of their experimental data, ultimately accelerating insights into the complex world of the RNA structurome.

References

-

Alkali Scientific. (n.d.). 2-Methylnicotinic acid imidazolide, 1 X 50 mg (913839-50MG). Retrieved February 21, 2026, from [Link]

-

Scientific Laboratory Supplies (SLS). (n.d.). 2-METHYLNICOTINIC ACID IMIDAZO | 913839-50MG | SIGMA-ALDRICH. Retrieved February 21, 2026, from [Link]

-

Iright. (n.d.). Merck, 913839-500MG, 2-Methylnicotinic acid imidazolide. Retrieved February 21, 2026, from [Link]

-

ChemSrc. (2025, August 25). NAI | CAS#:1055970-47-2. Retrieved February 21, 2026, from [Link]

Sources

Methodological & Application

Application Note: Divergent Synthesis of Heterocycles from Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate

This Application Note details the strategic utilization of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate as a divergent scaffold for synthesizing bioactive heterocycles.

The guide focuses on three primary transformations:

-

Tetrazole Bioisostere Synthesis via [2+3] Cycloaddition.

-

1,2,4-Oxadiazole Linker Construction via Amidoxime intermediates.

-

Styryl-Pyridine Functionalization via Knoevenagel Condensation.

Executive Summary

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate represents a "Janus" scaffold in medicinal chemistry, offering two distinct, orthogonal reactive sites:

-

C2-Ethyl Ester: A classic electrophile for acyl substitution, readily converting to amides, hydrazides, or heterocycles like oxadiazoles.

-

C5-Cyanomethyl: An active methylene group activated by the electron-withdrawing nitrile and the pyridine ring. This site is primed for alkylation, condensation, or cycloaddition reactions.

This dual functionality allows for the rapid generation of molecular complexity, making it an ideal starting material for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and GPCR ligands where the pyridine core serves as a privileged structure.

Strategic Analysis & Reactivity Profile

The chemical behavior of this scaffold is dictated by the electronic environment of the pyridine ring.

-

Acidity of C5-Methylene: The protons at the C5-position are significantly more acidic (pKa ~18-20) than standard alkyl nitriles due to resonance stabilization by the pyridine ring. This allows for mild deprotonation using bases like DBU or

. -

Nitrile Reactivity: The nitrile group is a gateway to diverse heterocycles. It can function as a dipole in [2+3] cycloadditions (forming tetrazoles) or as an electrophile in Pinner-type reactions (forming oxazolines/thiazolines).

-

Ester Stability: The C2-ester is relatively stable but can be selectively hydrolyzed or converted to a hydrazide without affecting the nitrile under controlled conditions.

Reaction Pathway Visualization

Figure 1: Divergent synthetic pathways from the core scaffold.

Protocol A: Synthesis of Tetrazole Bioisosteres

Objective: To convert the C5-nitrile into a 5-substituted-1H-tetrazole, a classic bioisostere for the carboxylic acid group, improving metabolic stability and bioavailability.

Mechanism: This reaction proceeds via a [2+3] dipolar cycloaddition. We utilize a Zinc(II)-catalyzed protocol which is safer and more efficient than traditional tin or aluminum azide methods.

Materials

-

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (1.0 eq)

-

Sodium Azide (

) (1.5 eq) -

Zinc Bromide (

) (1.0 eq) -

Solvent: Isopropanol/Water (1:1 v/v) or DMF (if solubility is an issue)

-

Workup: 1N HCl, Ethyl Acetate

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the scaffold (1.0 mmol) in 10 mL of Isopropanol/Water (1:1).

-

Addition: Add Zinc Bromide (1.0 mmol) followed by Sodium Azide (1.5 mmol). Caution:

is toxic and can form explosive hydrazoic acid with strong acids. -

Reaction: Heat the mixture to reflux (approx. 80°C) for 12-16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The nitrile spot (

~0.6) should disappear, and a more polar spot (tetrazole) should appear near the baseline. -

Quench: Cool the reaction mixture to room temperature. Add 10 mL of 1N HCl carefully to decompose any excess azide and protonate the tetrazole (pKa ~4.5).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The tetrazole will partition into the organic phase.

-

Purification: Wash the combined organics with brine, dry over

, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Data Interpretation:

-

IR: Disappearance of the sharp nitrile peak at ~2250

. -

1H-NMR: Appearance of a broad singlet (NH) around 14-16 ppm (DMSO-

).

Protocol B: Construction of 1,2,4-Oxadiazole Linkers

Objective: To build a 1,2,4-oxadiazole ring at the C5 position, serving as a stable amide bioisostere or a linker to a second pharmacophore.

Mechanism: The nitrile is first converted to an amidoxime, which is then coupled with a carboxylic acid (or acyl chloride) and cyclized.

Materials

-

Step 1: Hydroxylamine hydrochloride (

) (2.0 eq), -

Step 2: Carboxylic Acid (

) (1.1 eq), CDI (1.1 eq), Dioxane or DMF.

Step-by-Step Methodology

Part 1: Amidoxime Formation

-

Dissolve

and -

Reflux for 4-6 hours.

-

Concentrate and extract with EtOAc to isolate the N'-hydroxy-2-(6-(ethoxycarbonyl)pyridin-3-yl)acetimidamide .

Part 2: Cyclization

-

Activation: In a separate flask, dissolve the coupling partner (Carboxylic Acid, e.g., Benzoic Acid) in dry Dioxane. Add Carbonyl Diimidazole (CDI) and stir at RT for 1 hour (gas evolution of

will be observed). -

Coupling: Add the isolated amidoxime from Part 1 to the activated acid solution.

-

Cyclization: Heat the mixture to 100-110°C for 4-8 hours. This thermal step drives the dehydration and ring closure.

-

Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Critical Control Point: Ensure the amidoxime intermediate is dry before the coupling step to prevent hydrolysis of the CDI-activated acid.

Protocol C: Knoevenagel Condensation (Chain Extension)

Objective: To utilize the acidic methylene group for carbon-carbon bond formation, creating styryl-pyridine derivatives often found in kinase inhibitors.

Materials

-

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (1.0 eq)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)

-

Catalyst: Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq)

-

Solvent: Toluene or Ethanol

Step-by-Step Methodology

-

Mix: Combine the scaffold and aldehyde in Toluene (0.5 M concentration).

-

Catalyze: Add the Piperidine and Acetic Acid.

-

Reflux: Heat to reflux with a Dean-Stark trap (if using Toluene) to remove water azeotropically. This drives the equilibrium forward. Reaction time: 2-6 hours.

-

Isolation: Upon cooling, the product often precipitates as a crystalline solid. Filter and wash with cold Ethanol.

-

Yield Optimization: If no precipitate forms, concentrate the solvent and triturate with diethyl ether.

Mechanism Visualization:

Figure 2: Mechanism of the Knoevenagel condensation at the C5-position.

Summary of Reaction Parameters

| Parameter | Tetrazole Synthesis | Oxadiazole Synthesis | Knoevenagel Condensation |

| Primary Reagent | |||

| Catalyst | Lewis Acid ( | Base ( | Base/Acid Pair (Piperidine/AcOH) |

| Solvent System | EtOH / Dioxane | Toluene (Dean-Stark) | |

| Temperature | 80°C (Reflux) | Reflux / 110°C | 110°C (Reflux) |

| Key Byproduct | None (Atom Economic) | ||

| Typical Yield | 75 - 90% | 60 - 80% | 85 - 95% |

References

-

Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Link

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Reference Text for Pyridine Reactivity).

-

Wang, C., et al. (2024).[1] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Taylor & Francis Online. Link

Sources

Application Note: A Robust Protocol for the Dual Hydrolysis of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate

Introduction: The Strategic Importance of Pyridine Dicarboxylic Acids

Pyridine-based dicarboxylic acids are foundational building blocks in medicinal chemistry and materials science. Their rigid, well-defined geometry and capacity for metal chelation make them invaluable as linkers in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and metal-organic frameworks (MOFs). The target molecule, 5-(carboxymethyl)-2-pyridinecarboxylic acid, is of particular interest due to its structural similarity to chelating agents used in drug development.

This application note provides a comprehensive and reliable protocol for the conversion of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate to 5-(carboxymethyl)-2-pyridinecarboxylic acid. The core chemical challenge lies in the simultaneous hydrolysis of two distinct, yet chemically resilient, functional groups: an ethyl ester and a primary nitrile. We present a robust, base-catalyzed one-pot protocol that ensures a high-yield conversion and simplifies product isolation.

The Chemical Transformation: A One-Pot Dual Hydrolysis

The overall reaction involves the saponification of the ester and the hydrolysis of the nitrile group to their respective carboxylate forms, followed by acidification to yield the final di-acid product.

Reaction Scheme: Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate → 5-(carboxymethyl)-2-pyridinecarboxylic acid

Mechanistic Insights: The Rationale for Base Catalysis

The hydrolysis of both esters and nitriles can be catalyzed by either acid or base.[1] For this specific transformation, a base-catalyzed approach (saponification) is strategically superior for several reasons.

-

Ester Hydrolysis: The base-catalyzed hydrolysis of the ethyl ester proceeds via a bimolecular acyl-oxygen fission (BAc2) mechanism.[2] The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by a strong base, creating a resonance-stabilized carboxylate anion.[3] This anion is resistant to further nucleophilic attack, driving the reaction to completion.[3][4]

-

Nitrile Hydrolysis: Similarly, the nitrile group is hydrolyzed under strong basic conditions, typically requiring heat.[5] The hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a sequence of proton transfers and eliminations that first yields an amide intermediate. Under sustained basic conditions and elevated temperature, this amide is further hydrolyzed to the corresponding carboxylate and ammonia.[6]

The choice of a one-pot basic hydrolysis provides an efficient pathway to the desired dicarboxylate salt, which can then be easily converted to the final product by simple acidification.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Recommended Purity | Notes |

| Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate | 154069-58-6 | 190.19 g/mol | >97% | Starting material. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | >98% (pellets) | Hydrolysis reagent. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | High Purity | Solvent. |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | ~37% (w/w) | For acidification and product isolation. |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | For TLC and potential extraction. |

| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | For TLC. |

Equipment

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Beakers and graduated cylinders

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (e.g., 3.80 g, 20.0 mmol).

-

Reagent Addition: Prepare a 4 M aqueous solution of sodium hydroxide by carefully dissolving NaOH (e.g., 4.0 g, 100 mmol, 5.0 equivalents) in 25 mL of deionized water. Add this solution to the flask containing the starting material.

-

Hydrolysis: Attach a reflux condenser to the flask and begin vigorous stirring. Heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent). The product, being a salt, will remain at the baseline.

-

Cooling and Acidification: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath to 0-5 °C.

-

Product Precipitation: While stirring the cooled solution, slowly add concentrated hydrochloric acid dropwise. Ammonia gas may be evolved. Monitor the pH closely. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3.

-

Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Isolate the white solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold deionized water (to remove inorganic salts) and then with a small amount of cold ethanol. Dry the product under vacuum to a constant weight. The expected product is 5-(carboxymethyl)-2-pyridinecarboxylic acid.

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of 5-(carboxymethyl)-2-pyridinecarboxylic acid.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows significant starting material after 6 hours, an additional 1-2 equivalents of NaOH can be added, and the reflux can be continued for another 2-4 hours. Incomplete hydrolysis may result in the formation of intermediate species such as 5-(cyanomethyl)-2-pyridinecarboxylic acid or 5-(carbamoylmethyl)-2-pyridinecarboxylic acid ethyl ester.

-

Product Solubility: The target di-acid has some solubility in water. Therefore, it is crucial to cool the solution thoroughly before and during acidification to maximize precipitation and minimize yield loss. The wash steps should be performed quickly with ice-cold solvents.

-

Alternative: Acid-Catalyzed Hydrolysis: While not the primary recommended route, acid-catalyzed hydrolysis is an alternative.[4] This would involve refluxing the starting material in a strong acid like 6 M HCl.[7] However, this method has two main drawbacks: the ester hydrolysis is a reversible equilibrium, requiring a large excess of water to drive it to completion, and picolinic acids can be susceptible to decarboxylation under harsh acidic heating conditions.

-

Purity of Final Product: The primary impurity is likely to be sodium chloride from the neutralization. A thorough wash with cold water is essential. If higher purity is required, recrystallization from hot water can be performed.

Conclusion

The base-catalyzed, one-pot hydrolysis protocol detailed herein provides an efficient, reliable, and high-yielding method for the synthesis of 5-(carboxymethyl)-2-pyridinecarboxylic acid. By leveraging the irreversible nature of saponification, this procedure overcomes the challenge of simultaneously hydrolyzing both a stable ester and a nitrile group, making this valuable building block readily accessible to researchers in drug discovery and materials science.

References

-

Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 25(1), 143-149. [Link]

-

Balicki, R., & Nantka-Namirski, P. (1989). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco, 44(7-8), 687-699. [Link]

-

US EPA. (1992). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA/600/R-92/099. [Link]

-

Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. [Link]

-

Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 107(4), 1041-1047. [Link]

- Im, M. S., & Kim, D. S. (1989). Process for the preparation of substituted pyridines.

-

Quora. (2017). How is the cyanide group converted into the carboxylic group?[Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

-

Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. [Link]

-

Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 28(2), 240-247. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]

- Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids.

-

Edwards, W. B., & Bobbitt, J. M. (1987). A convenient synthesis of nicotinate esters from 3‐cyanopyridones. Journal of Heterocyclic Chemistry, 24(2), 481-483. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. scilit.com [scilit.com]

Application Notes and Protocols for the Selective Reduction of the Cyanomethyl Group in Pyridine Carboxylate Derivatives

Introduction

The selective reduction of a cyanomethyl group in the presence of a carboxylate ester on a pyridine scaffold represents a significant challenge in synthetic organic chemistry. This structural motif is prevalent in pharmaceutical intermediates and other fine chemicals, making the development of robust and chemoselective reduction protocols a critical endeavor. The inherent reactivity of the pyridine ring, the ester functionality, and the nitrile group necessitates a careful selection of reducing agents and reaction conditions to achieve the desired transformation without unwanted side reactions, such as reduction of the ester or saturation of the pyridine ring.

This comprehensive guide provides detailed application notes and protocols for the selective reduction of the cyanomethyl group in pyridine carboxylate derivatives. We will explore various methodologies, delving into the mechanistic rationale behind each approach and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

Challenges in Chemoselectivity

The primary challenge in the reduction of cyanomethyl pyridine carboxylates lies in the competing reactivity of the three reducible functional groups: the cyanomethyl group (-CH₂CN), the carboxylate ester (-COOR), and the pyridine ring.

-

Cyanomethyl Group: Can be reduced to a primary amine (-CH₂CH₂NH₂) or partially reduced to an aldehyde (-CH₂CHO).

-

Carboxylate Ester: Can be reduced to a primary alcohol (-CH₂OH) or, under specific conditions, to an aldehyde (-CHO).

-

Pyridine Ring: Can be hydrogenated to a piperidine ring under catalytic hydrogenation conditions.[1][2]

The ideal reducing system must therefore exhibit high chemoselectivity for the cyanomethyl group over the ester and the aromatic pyridine ring.

Method 1: Catalytic Hydrogenation for the Synthesis of Primary Amines

Catalytic hydrogenation is a powerful and widely used method for the reduction of nitriles to primary amines.[3] Raney® Nickel is a popular and cost-effective catalyst for this transformation.[3][4][5] However, a significant challenge with pyridine derivatives is the potential for the reduction of the aromatic ring to a piperidine.[1][2] Careful control of reaction conditions is paramount to achieve selectivity.

Mechanism of Raney® Nickel Hydrogenation

Raney® Nickel is a spongy, high-surface-area catalyst composed primarily of nickel, with adsorbed hydrogen. The reduction mechanism involves the adsorption of the nitrile group onto the nickel surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. An imine intermediate is formed, which is further reduced to the primary amine.

Caption: Catalytic hydrogenation of a cyanomethyl group.

Protocol: Selective Reduction of Ethyl 4-(Cyanomethyl)nicotinate with Raney® Nickel

This protocol is designed to favor the reduction of the cyanomethyl group to a primary amine while minimizing the reduction of the pyridine ring and the ethyl ester. The use of a protic solvent like ethanol and moderate hydrogen pressure are key to this selectivity.

Materials:

-

Ethyl 4-(cyanomethyl)nicotinate

-

Raney® Nickel (50% slurry in water)

-

Anhydrous Ethanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite®

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.5 g) with anhydrous ethanol (3 x 20 mL) to remove water. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.

-

Reaction Setup: To a pressure reactor, add the washed Raney® Nickel, anhydrous ethanol (50 mL), and ethyl 4-(cyanomethyl)nicotinate (e.g., 2.0 g, 10.5 mmol).

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-70 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 4-(2-aminoethyl)nicotinate.

| Parameter | Condition | Rationale |

| Catalyst | Raney® Nickel | Cost-effective and efficient for nitrile reduction.[3][4][5] |

| Solvent | Ethanol | Protic solvent that can help to suppress over-reduction. |

| Pressure | 50-70 psi | Moderate pressure to favor nitrile reduction over pyridine ring saturation. |

| Temperature | Room Temperature | Milder conditions to enhance selectivity. |

Method 2: Partial Reduction to Aldehydes using Diisobutylaluminum Hydride (DIBAL-H)

Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that is particularly useful for the partial reduction of esters and nitriles to aldehydes.[6][7] The key to achieving this selectivity is maintaining a low reaction temperature (-78 °C) to stabilize the intermediate hemiacetal or imine aluminum complex and prevent over-reduction.[6][8]

Mechanism of DIBAL-H Reduction

The reduction with DIBAL-H proceeds through the coordination of the Lewis acidic aluminum to the nitrile nitrogen, followed by the intramolecular transfer of a hydride ion to the carbon atom. This forms an imine-aluminum complex. At low temperatures, this complex is stable. Upon aqueous work-up, the imine is hydrolyzed to the corresponding aldehyde.

Caption: DIBAL-H reduction of a cyanomethyl group.

Protocol: Selective Reduction of Methyl 2-(Cyanomethyl)isonicotinate to an Aldehyde

This protocol is adapted from general procedures for DIBAL-H reductions and a specific example of selective nitrile reduction in the presence of an ester on a related aromatic system.[9]

Materials:

-

Methyl 2-(cyanomethyl)isonicotinate

-

DIBAL-H (1.0 M solution in hexanes or toluene)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Methanol

-

Rochelle's salt (potassium sodium tartrate) solution (1 M)

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve methyl 2-(cyanomethyl)isonicotinate (e.g., 1.76 g, 10 mmol) in anhydrous DCM (50 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: Slowly add DIBAL-H solution (1.1 equivalents, 11 mL of a 1.0 M solution) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

-

Quenching: While still at -78 °C, slowly add methanol (5 mL) to quench the excess DIBAL-H.

-

Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add Rochelle's salt solution (50 mL) and stir vigorously until two clear layers form (this may take several hours).

-

Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.

| Parameter | Condition | Rationale |

| Reagent | DIBAL-H | Sterically hindered, allowing for partial reduction.[6][7] |

| Stoichiometry | 1.1 equivalents | A slight excess is used to ensure complete conversion of the starting material. |

| Temperature | -78 °C | Crucial for stabilizing the imine-aluminum intermediate and preventing over-reduction.[8] |

| Work-up | Rochelle's salt | Helps to break up the aluminum salts and facilitate extraction. |

Method 3: Chemoselective Reduction to Primary Amines with Borane Reagents

Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are known for their ability to reduce carboxylic acids and amides, while often being less reactive towards esters and nitriles under mild conditions.[10][11] However, with appropriate conditions, boranes can be effective for the reduction of nitriles. Pyridine-borane complexes have also been shown to be effective reducing agents.[12] The chemoselectivity of borane reductions can be highly dependent on the specific borane reagent and the reaction conditions.

Mechanism of Borane Reduction of Nitriles

The reduction of a nitrile with borane involves the coordination of the electron-deficient boron atom to the lone pair of the nitrile nitrogen. This is followed by the transfer of a hydride from the borane to the nitrile carbon. This process can occur multiple times, leading to a boron-nitrogen intermediate which, upon hydrolytic work-up, yields the primary amine.

Caption: Borane reduction of a cyanomethyl group.

Protocol: Reduction of Ethyl 2-(Cyanomethyl)nicotinate with Borane-THF

This protocol provides a general guideline for the reduction of a cyanomethyl group in a pyridine carboxylate derivative using BH₃·THF. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials:

-

Ethyl 2-(cyanomethyl)nicotinate

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 3 M)

-

Sodium hydroxide solution (e.g., 3 M)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-(cyanomethyl)nicotinate (e.g., 1.90 g, 10 mmol) in anhydrous THF (30 mL).

-

Addition of Borane: Cool the solution to 0 °C in an ice bath. Slowly add BH₃·THF solution (3.0 equivalents, 30 mL of a 1.0 M solution) dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Cool the reaction to 0 °C and slowly add 3 M HCl to quench the excess borane and hydrolyze the intermediate.

-

Basification: Make the aqueous solution basic (pH > 10) by the addition of 3 M NaOH.

-

Extraction: Extract the product with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product, ethyl 2-(2-aminoethyl)nicotinate, can be purified by column chromatography.

| Parameter | Condition | Rationale |

| Reagent | Borane-THF | A common and effective source of borane for nitrile reduction. |

| Stoichiometry | 3.0 equivalents | An excess of borane is typically required for the complete reduction of nitriles. |

| Temperature | Reflux | Elevated temperature is often necessary to drive the reduction of nitriles with borane. |

| Work-up | Acidic then Basic | Acidic work-up hydrolyzes the boron-nitrogen intermediates, and basification allows for the extraction of the free amine. |

Conclusion

The selective reduction of the cyanomethyl group in pyridine carboxylate derivatives is a challenging yet achievable transformation with the careful selection of reagents and reaction conditions. For the synthesis of primary amines, catalytic hydrogenation with Raney® Nickel under controlled pressure and temperature offers a viable route, although catalyst optimization may be required to prevent pyridine ring reduction. For the partial reduction to aldehydes, DIBAL-H at low temperatures is the reagent of choice, providing excellent chemoselectivity. Borane reagents also present a valuable option for the synthesis of primary amines, with their reactivity profile often complementing that of metal hydrides. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their synthetic endeavors.

References

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

-

Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

-

Portal de la Investigación. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

-

NPTEL. Module 2 : Reduction Reactions. [Link]

-

PubMed. (2021). Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

PubMed Central. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]

-

RSC Publishing. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. [Link]

-

YouTube. (2020). DIBAL-H Reduction of an Ester to Aldehyde-Mechanism. [Link]

-

Indian Academy of Sciences. raney nickel reductions-part i. [Link]

-

Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

-

MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

-

American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

-

PubMed Central. (2025). Selective catalytic hydrogenation of C2H2 from plasma-driven CH4 coupling without extra heat: mechanistic insights from micro-kinetic modelling and reactor performance. [Link]

-

MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

Asian Journal of Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

-

PubMed Central. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

Scilit. A convenient synthesis of nicotinate esters from 3‐cyanopyridones. [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

-

ResearchGate. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. [Link]

-

Der Pharma Chemica. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. [Link]

- Google Patents. (2007).

-

RSC Publishing. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

-

PubMed. (2023). In-situ-reduced synthesis of cyano group modified g-C3N4/CaCO3 composite with highly enhanced photocatalytic activity for nicotine elimination. [Link]

-

PubMed. (1979). Metabolic oxidation of nicotine to chemically reactive intermediates. [Link]

-

RSC Publishing. 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 4. papers.sim2.be [papers.sim2.be]

- 5. acs.org [acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. investigacion.unirioja.es [investigacion.unirioja.es]

- 12. Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Selective Amidation of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate

This Application Note is structured to guide researchers through the selective amidation of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate . Given the bifunctional nature of the substrate (containing both a reactive ester at C2 and a labile nitrile at C5), this guide prioritizes chemoselectivity .

The primary focus is the aminolysis of the C2-ester to form the corresponding pyridine-2-carboxamide, a common scaffold in Factor Xa inhibitors and kinase inhibitors. A secondary protocol for nitrile hydration is provided for complete coverage.

Executive Summary

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (CAS: 135034-10-5 analog) is a critical intermediate in the synthesis of pharmacologically active pyridine derivatives. The molecule possesses two electrophilic centers susceptible to nucleophilic attack:

-

The C2-Ethyl Ester: Highly activated by the electron-deficient pyridine ring.

-

The C5-Cyanomethyl Group: Susceptible to hydration or hydrolysis, and possesses acidic

-protons (

Challenge: The primary synthetic challenge is effecting the amidation of the ester (Ester

Solution: This guide details a Low-Temperature Aminolysis Protocol using ammonia/methanol to selectively target the ester. A secondary protocol describes Oxidative Nitrile Hydration for researchers targeting the diamide.

Reaction Landscape & Chemoselectivity

The following decision tree illustrates the competing pathways and the logic behind the selected conditions.

Figure 1: Chemoselectivity landscape. Path A is the standard "amidation" route for this intermediate.

Protocol A: Selective Ester Aminolysis (Primary)

Objective: Conversion of the C2-ethyl ester to a primary amide while preserving the C5-nitrile.

Mechanism: Nucleophilic Acyl Substitution (

Materials

-

Substrate: Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (1.0 equiv).

-

Reagent: 7N Ammonia in Methanol (commercial solution) OR Ammonia gas.

-

Solvent: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF).

-

Equipment: Sealed pressure tube (for liquid NH3) or round-bottom flask (for gas).

Step-by-Step Methodology

-

Preparation (0 min):

-

Dissolve 10.0 g (approx. 52 mmol) of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate in 50 mL of anhydrous MeOH.

-

Note: Ensure the substrate is fully solubilized. If not, add THF (up to 10% v/v).

-

-

Reagent Addition (5 min):

-

Cool the solution to 0°C using an ice bath.

-

Option A (Solution): Add 75 mL (approx. 10 equiv) of 7N NH3 in MeOH dropwise.

-

Option B (Gas): Bubble anhydrous NH3 gas through the solution for 30 minutes until saturation.

-

-

Reaction (2 - 16 hours):

-

Seal the reaction vessel tightly.

-

Allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir magnetically.[1]

-

Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The ester spot (

) should disappear, replaced by the more polar amide ( -

Critical Check: If conversion is slow (>16h), heat gently to 40°C. Do not exceed 50°C to avoid nitrile hydrolysis.

-

-

Workup (End):

-

Concentrate the reaction mixture in vacuo at 35°C to remove solvent and excess ammonia.

-

The product usually precipitates as an off-white solid.

-

Triturate the solid with cold diethyl ether or MTBE to remove trace impurities.

-

Filter and dry under high vacuum.

-

Expected Results

-

Yield: 85 - 95%

-

Appearance: Off-white to pale yellow crystalline solid.

-

Selectivity: >98% Amide (C2) : <2% Nitrile hydrolysis.

Protocol B: Selective Nitrile Hydration (Secondary)

Objective: Hydration of the C5-nitrile to a primary amide, leaving the ester intact (or converting both if excess reagent is used). Method: Radziszewski Reaction (Peroxide-mediated).

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 equiv of substrate in DMSO (5 vol).

-

Activation: Add K2CO3 (0.2 equiv) and cool to 0°C.

-

Oxidation: Add 30% H2O2 (1.5 equiv) dropwise. The reaction is exothermic; control temp < 25°C.

-

Quench: After 1-2 hours, dilute with water. The product may precipitate or require extraction with EtOAc.

-

Note: This method preserves the ester better than acid/base hydrolysis but requires careful monitoring to prevent perhydrolysis of the ester.

Analytical Validation (Data Table)

| Feature | Substrate (Ester) | Product (C2-Amide) | Product (C5-Amide) |

| IR (cm⁻¹) | 1720 (Ester C=O), 2250 (CN) | 1680 (Amide C=O), 2250 (CN) | 1720 (Ester), 1680 (Amide) |

| ¹H NMR (DMSO-d₆) | Absent (Ethyl group gone) | Ethyl signals present | |

| Amide Protons | N/A | ||

| CN-CH₂ Protons | Shifted/Absent |

Troubleshooting & Optimization

-

Issue: Incomplete Conversion.

-

Cause: Ammonia evaporates from open systems.

-

Fix: Use a sealed pressure tube or refresh NH3 gas stream.

-

-

Issue: Side Product (Acid).

-

Cause: Water contamination in MeOH/NH3.

-

Fix: Use anhydrous solvents and dry NH3 source.[3]

-

-

Issue: Darkening of Reaction.

-

Cause: Polymerization of cyanomethyl group via deprotonation.

-

Fix: Ensure temperature stays < 40°C; avoid strong bases (NaOH, KOH).

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the selective aminolysis of the C2-ester.

References

-

General Pyridine Amidation: Synthesis and structural characterisation of amides from picolinic acid.[3] commonly utilizes acid chloride or direct aminolysis pathways.

-

Source:

-

-

Nitrile Hydration Specifics:Selective Hydration of Nitriles to Amides. Discusses Rh and Ru catalysts, but highlights peroxide methods for metal-free synthesis.

-

Source:

-

-

Related Intermediate Synthesis: Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters.[2][4] Describes the reactivity of the cyanomethyl/cyanocyclopropyl group in pyridine esters.

-

Source:

-

-

Amidation Reagents: Large-Scale Amidations in Process Chemistry.[5] Provides context on reagent selection (NH3 vs coupling agents) for scale-up.

-

Source:

-

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. WO2022074214A1 - Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters amides and nitriles - Google Patents [patents.google.com]

- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2022074214A1 - Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters amides and nitriles - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

Application Notes and Protocols for Cyclization Reactions Involving 5-Cyanomethyl Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Importance of 5-Cyanomethyl Pyridine in Heterocyclic Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of functionalized pyridines, 5-cyanomethyl pyridine derivatives have emerged as exceptionally versatile building blocks for the synthesis of complex fused heterocyclic systems. The presence of both a reactive methylene group and a nitrile function provides a unique chemical handle for a variety of cyclization strategies, enabling the construction of novel molecular architectures with significant potential in drug discovery.

This guide provides an in-depth exploration of key cyclization reactions involving 5-cyanomethyl pyridine derivatives, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations for their application in modern synthetic chemistry. The protocols described herein are designed to be self-validating, with an emphasis on causality and reproducibility.

II. Key Cyclization Strategies and Mechanistic Insights

The dual reactivity of the 5-cyanomethyl pyridine scaffold allows for its participation in several powerful cyclization reactions. Two of the most prominent and synthetically useful are the Thorpe-Ziegler and Gewald reactions.

A. The Thorpe-Ziegler Reaction: A Classic Approach to Fused Pyridinones

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of dinitriles to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone.[2][3] This reaction is particularly well-suited for the synthesis of fused pyridinone systems from appropriately substituted 5-cyanomethyl pyridine derivatives.

Causality of Experimental Choices:

-

Base Selection: The choice of a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS), is crucial. These bases are capable of deprotonating the α-carbon of the nitrile without competing in nucleophilic addition to the nitrile group.

-

Solvent: Aprotic, high-boiling point solvents like toluene or xylene are preferred to facilitate the high temperatures often required for the cyclization and to ensure the solubility of the reactants and intermediates.

-

High Dilution: Performing the reaction under high-dilution conditions is essential for intramolecular cyclization to be favored over intermolecular polymerization.

Visualizing the Thorpe-Ziegler Reaction Mechanism:

Caption: Thorpe-Ziegler reaction mechanism.

B. The Gewald Reaction: Constructing Fused Thieno[2,3-b]pyridines

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester (or related active methylene nitrile) and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[4][5] By utilizing a 5-cyanomethyl-2(1H)-pyridinethione derivative, this reaction can be adapted to synthesize valuable thieno[2,3-b]pyridine scaffolds.

Causality of Experimental Choices:

-

Base: A tertiary amine, such as triethylamine or morpholine, is typically employed as a catalyst. It facilitates both the initial Knoevenagel condensation and the subsequent steps of the reaction.

-

Sulfur: Elemental sulfur serves as the sulfur source for the formation of the thiophene ring.

-

Reactants: The choice of ketone or aldehyde allows for the introduction of diverse substituents onto the newly formed thiophene ring.

Visualizing the Gewald Reaction Workflow:

Caption: Gewald reaction workflow.

III. Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key cyclization reactions of 5-cyanomethyl pyridine derivatives.

Protocol 1: Synthesis of a Fused Pyrido[3,4-c]pyridin-1-one via Thorpe-Ziegler Cyclization

This protocol describes the synthesis of a fused pyridine ring onto the 3,4-positions of a starting pyridine, utilizing an intramolecular Thorpe-Ziegler reaction of a dinitrile precursor.

Materials:

-

5-Cyanomethyl-2-pyridineacetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Toluene

-

Anhydrous Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

Dispersion of Base: In the flask, suspend sodium hydride (1.1 equivalents) in anhydrous toluene (volume sufficient for high dilution, e.g., 50 mL per gram of dinitrile).

-

Substrate Addition: Dissolve 5-cyanomethyl-2-pyridineacetonitrile (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at room temperature over a period of 4-6 hours to maintain high dilution.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Cool the reaction mixture to room temperature. Cautiously quench the excess sodium hydride by the slow, dropwise addition of anhydrous ethanol.

-

Isolation of Enaminonitrile: Remove the toluene under reduced pressure. Add water to the residue and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-enaminonitrile.

-

Hydrolysis to Pyridinone: To the crude enaminonitrile, add a mixture of concentrated hydrochloric acid and water (1:1 v/v) and heat to reflux for 4-6 hours.

-

Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Quantitative Data Summary:

| Starting Material | Product | Typical Yield (%) |

| 5-Cyanomethyl-2-pyridineacetonitrile | Fused Pyrido[3,4-c]pyridin-1-one | 65-75 |

Protocol 2: Synthesis of a Substituted Thieno[2,3-b]pyridine via Gewald Reaction

This protocol details the one-pot synthesis of a 2-aminothieno[2,3-b]pyridine derivative from a 5-cyanomethyl-2(1H)-pyridinethione.

Materials:

-

5-Cyanomethyl-2(1H)-pyridinethione

-

Cyclohexanone (or other suitable ketone/aldehyde)

-

Elemental Sulfur

-

Morpholine

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

Procedure:

-

Reactant Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-cyanomethyl-2(1H)-pyridinethione (1.0 equivalent), the desired ketone or aldehyde (e.g., cyclohexanone, 1.1 equivalents), and elemental sulfur (1.1 equivalents) in ethanol.

-

Addition of Base: To the stirred suspension, add morpholine (0.2 equivalents) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction mixture will typically turn dark. Monitor the reaction by TLC.

-

Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and sulfur. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

Quantitative Data Summary:

| Starting Pyridinethione | Ketone/Aldehyde | Product | Typical Yield (%) |

| 5-Cyanomethyl-2(1H)-pyridinethione | Cyclohexanone | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-e]pyridine | 80-90 |

| 5-Cyanomethyl-2(1H)-pyridinethione | Acetophenone | 2-Amino-3-cyano-4-phenylthieno[2,3-b]pyridine | 75-85 |

IV. Applications in Drug Discovery and Materials Science

The fused heterocyclic systems synthesized from 5-cyanomethyl pyridine derivatives are of significant interest in several fields:

-

Medicinal Chemistry: Pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, accessible from 5-cyanomethyl pyridine precursors, are known scaffolds for kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[4][5] The thieno[2,3-b]pyridine core is also found in compounds with a range of biological activities.[6]

-

Materials Science: The extended π-systems of these fused heterocycles make them potential candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications.

V. Conclusion

5-Cyanomethyl pyridine derivatives are powerful and versatile synthons for the construction of a diverse array of fused heterocyclic compounds. The Thorpe-Ziegler and Gewald reactions represent just two of the many cyclization strategies that can be employed. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are key to successfully harnessing the synthetic potential of this valuable class of compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of 5-cyanomethyl pyridines and to accelerate the discovery of novel molecules with important applications.

VI. References

-

Hassan, A. A., Shawky, A. M., & Abd-Elshafy, D. N. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10345-10359. [Link]

-

El-Gazzar, A. B. A., Gaafar, A. A. M., & Aly, H. M. (2012). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry, 54, 83-93. [Link]

-

Hafez, H. N., El-Gazzar, A. R., & Al-Hussain, S. A. (2011). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Triazolo[4,3-a]pyrimidino[4',5':4,5]thieno[2,3-b]pyridines of potential biological activity. Journal of the Chinese Chemical Society, 58(3), 343-350. [Link]

-

Fadda, A. A., El-Mekabaty, A., & El-Azzouny, A. A. (2012). Synthesis of a new series of pyridine and fused pyridine derivatives. Molecules, 17(9), 10345-10359. [Link]

-

Vaskevich, R. I., Pipko, S. E., Tverdokhlebov, A. V., & Tolmachev, A. A. (2015). Synthesis of new functionalized thieno[2,3-b]pyridines. Molbank, 2015(2), M857. [Link]

-

Wikipedia. (2023). Thorpe reaction. In Wikipedia. [Link]

-

Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2012). Synthesis of fused pyridines. ResearchGate. [Link]

-

Ma, C., & Sibi, M. P. (2023). Intramolecular Cyclization. Encyclopedia, 3(3), 884-909. [Link]

-

Inam, M., & Ganaie, M. A. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. In New Trends in Chemical Synthesis. IntechOpen. [Link]

-

J&K Scientific LLC. (n.d.). Gewald Reaction. J&K Scientific. Retrieved from [Link]

-

De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. [Link]

-

Singh, R., & Kaur, H. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4754-4764. [Link]

-

Balboni, G., Borea, P. A., Gessi, S., Gilli, G., & Varani, K. (1995). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco, 50(4), 251-258. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of a new series of pyridine and fused pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Alkylation of Methylene Carbon in Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate

Executive Summary

This application note details the methodology for the

Successful alkylation requires differentiating the

Scientific Foundation & Mechanistic Insight

Substrate Analysis

The substrate 1 features a methylene group activated by a nitrile moiety.[1] The acidity of these protons is enhanced by the electron-withdrawing nature of the pyridine ring (via induction) and the ester at the C2 position.

-

Target

: Estimated at 16.5 (DMSO scale). -

Competing Sites:

-

Ester Carbonyl (C2): Susceptible to nucleophilic attack by the generated carbanion (intermolecular) or hydroxide (hydrolysis).

-

Pyridine Nitrogen: Weakly nucleophilic, but can undergo quaternization with highly reactive electrophiles (e.g., MeI, BnBr).[1]

-

Reaction Mechanism

The reaction proceeds via a standard

Key Mechanistic Risks:

-

Dialkylation: The mono-alkylated product is often more acidic than the starting material due to the destabilization of the anion by the alkyl group (steric) being outweighed by electronic effects, or simply due to kinetic availability.[1]

-

Thorpe-Ziegler Condensation: Self-condensation of the nitrile anion onto another nitrile molecule.[1] This is minimized by maintaining low substrate concentration or low temperature.[1]

Strategic Considerations

Base Selection

| Base | Suitability | Notes |

| Sodium Hydride (NaH) | High | The standard choice.[1] Irreversible deprotonation drives the reaction.[1] Fast, but requires anhydrous conditions to protect the ester.[1] |

| LiHMDS / LDA | Medium | Effective at |

| Low/Medium | Generally too weak for rapid reaction in standard solvents unless used with highly reactive electrophiles (e.g., allyl bromide) or in DMSO.[1] | |

| NaOH (aq) + PTC | High | Excellent for selectivity.[1] The biphasic system prevents ester hydrolysis if contact time is minimized.[1] |

Solvent Effects[1]

-

DMF/DMAc: Excellent solubility and rate enhancement for

. Caution: Must be dry to prevent ester hydrolysis.[1] -

THF: Good for LiHMDS/LDA routes.[1] Slower rates for NaH alkylations compared to DMF.[1]

-

Toluene (biphasic): Used in Phase Transfer Catalysis (PTC) to protect the ester from the aqueous base layer.

Experimental Protocols

Protocol A: Sodium Hydride Mediated Alkylation (Standard)

Best for: Primary alkyl halides, rapid synthesis, scale-up.[1]

Reagents:

-

Substrate (1.0 equiv)

-

Alkyl Halide (1.1 equiv)

-

Sodium Hydride (60% in oil, 1.2 equiv)[1]

-

Anhydrous DMF (

concentration)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 2-neck round bottom flask under

flow. Charge with NaH (1.2 equiv).[1] Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, leave as is.[1] -

Solvation: Suspend NaH in anhydrous DMF at

. -

Deprotonation: Dissolve the pyridine substrate in minimal DMF. Add dropwise to the NaH suspension over 15 minutes at

.-

Observation: Evolution of

gas and color change (often to deep yellow/orange) indicates anion formation. -

Hold: Stir at

for 30 minutes to ensure complete deprotonation.

-

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

-

Reaction: Allow to warm to Room Temperature (RT) slowly. Monitor by TLC/HPLC. Reaction is typically complete in 1–4 hours.[1]

-

Quench: Cool to

. Carefully quench with saturated -

Workup: Dilute with EtOAc. Wash organic layer with water (3x) to remove DMF, then brine (1x).[1] Dry over

, filter, and concentrate.

Protocol B: Phase Transfer Catalysis (Selectivity Focused)

Best for: Active electrophiles (Benzyl/Allyl halides), preventing dialkylation, sensitive esters.[1]

Reagents:

-

Substrate (1.0 equiv)